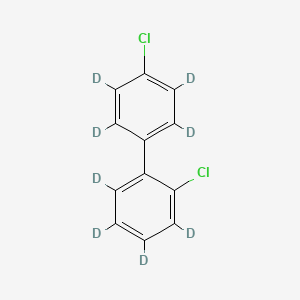

2,4'-Dichlorobiphenyl-d8

Description

Contextualization of 2,4'-Dichlorobiphenyl (B164879) Congeners in Environmental Chemistry

Polychlorinated biphenyls are a group of synthetic organic chemicals that were widely used in various industrial applications, from electrical equipment to plasticizers, until their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects. news-medical.netdspsystems.eu PCBs consist of 209 individual congeners, each with a different number and position of chlorine atoms on the biphenyl (B1667301) structure. t3db.ca

The analysis of 2,4'-dichlorobiphenyl and its related congeners in environmental matrices such as soil, sediment, and biological tissues is essential for assessing environmental contamination and human exposure. nih.gov Research into the biodegradation of 2,4'-dichlorobiphenyl by microorganisms, such as Pseudomonas species, is an active area of investigation, aiming to understand the natural attenuation of these pollutants and to develop potential bioremediation strategies. nih.gov

The Role of Deuterated Analogs in Advanced Chemical and Biological Research

Deuterated analogs, such as 2,4'-Dichlorobiphenyl-d8, are compounds in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). medchemexpress.com This isotopic substitution does not significantly alter the chemical properties of the molecule, but it does result in a higher mass. This mass difference is the key to their utility in modern analytical techniques, particularly mass spectrometry (MS). ohiolink.eduresearchgate.net

In quantitative analysis, an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. An ideal internal standard should behave chemically and physically similarly to the analyte of interest. Deuterated analogs are considered the gold standard for use as internal standards in mass spectrometry for several reasons:

Co-elution with the Analyte: In chromatographic methods coupled with mass spectrometry (e.g., GC-MS or LC-MS), the deuterated standard co-elutes with the non-deuterated analyte. This means they experience the same conditions during sample preparation, injection, and separation.

Correction for Matrix Effects: Complex environmental and biological samples contain various other compounds that can interfere with the ionization of the analyte in the mass spectrometer, either enhancing or suppressing the signal. Because the deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the deuterated standard, these effects can be accurately compensated for, leading to more precise and accurate quantification. researchgate.net

Improved Method Robustness: The use of deuterated internal standards helps to correct for variations in sample extraction efficiency and instrumental response, making the analytical method more robust and reliable. researchgate.net

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be a subject of study, as it can lead to different rates of metabolism for deuterated compounds compared to their non-deuterated counterparts. medchemexpress.com

Scope and Significance of this compound in Academic Studies

This compound is specifically employed as an internal standard for the analysis of PCBs in a variety of research settings. medchemexpress.com Its use is particularly significant in studies that require the precise and accurate quantification of low levels of PCB congeners in complex matrices.

Academic studies focused on environmental monitoring, food safety, and toxicology frequently utilize this compound and other deuterated PCB congeners. For instance, in the analysis of seafood for PCB contamination, deuterated standards are used to ensure that the measurements of PCB levels are accurate and comply with regulatory limits. news-medical.net Similarly, in studies assessing the levels of PCBs in human blood serum or in environmental samples like sediment, the inclusion of deuterated internal standards is a common practice to ensure data quality. researchgate.netnist.gov

The significance of this compound lies in its ability to improve the quality of analytical data. By providing a reliable reference point within each sample, it allows researchers to confidently determine the concentrations of various PCB congeners, even when they are present at trace levels. This enhanced accuracy is crucial for a number of reasons:

Accurate Risk Assessment: Precise quantification of toxic PCB congeners is essential for assessing the risks to human health and the environment.

Understanding Environmental Processes: Reliable data helps in building accurate models of the fate and transport of PCBs in the environment.

Evaluating Remediation Efforts: The effectiveness of technologies aimed at cleaning up PCB-contaminated sites can be more accurately monitored.

While many studies may not focus on this compound as the primary subject, its role as a tool is fundamental to the validity of their findings on the broader topic of PCB contamination.

Data Tables

Table 1: Physicochemical Properties of 2,4'-Dichlorobiphenyl

| Property | Value | Source |

| IUPAC Name | 1-chloro-2-(4-chlorophenyl)benzene | nih.gov |

| CAS Number | 34883-43-7 | nih.gov |

| Molecular Formula | C₁₂H₈Cl₂ | nih.gov |

| Molecular Weight | 223.10 g/mol | sigmaaldrich.com |

| Appearance | Oily liquid or solid, colorless to light yellow | t3db.ca |

| XLogP3 | 5.1 | nih.gov |

Table 2: Key Mass Spectrometry Data for 2,4'-Dichlorobiphenyl

| Parameter | Description | Source |

| Top Peak (m/z) | 222 | nih.gov |

| Second Highest Peak (m/z) | 224 | nih.gov |

| Third Highest Peak (m/z) | 152 | nih.gov |

Table 3: Application of Deuterated Internal Standards in Analytical Research

| Application Area | Benefit of Using Deuterated Standards |

| Quantitative Analysis | Enables accurate determination of analyte concentration by comparing its response to the known concentration of the standard. |

| Compensation for Matrix Effects | Corrects for signal suppression or enhancement caused by other compounds in the sample matrix. |

| Method Validation | Ensures the analytical procedure is robust, reliable, and reproducible. |

| Pharmacokinetic Studies | Can be used to trace the metabolic fate of a drug or compound. |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNIBRDIUNVOMX-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of 2,4 Dichlorobiphenyl D8

Strategies for the Synthesis of Deuterium-Labeled Biphenyls

The introduction of deuterium (B1214612) into specific positions of a biphenyl (B1667301) structure requires carefully designed synthetic routes. These methods often involve the coupling of two substituted benzene (B151609) rings, where one or both precursors contain the deuterium label.

Precursor Selection and Reaction Conditions for Isotopic Incorporation

The synthesis of deuterium-labeled biphenyls fundamentally relies on the use of deuterated starting materials. acs.orgresearchgate.net Common strategies for incorporating deuterium include the use of deuterated solvents, such as D₂O, or deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). oup.comyoutube.com For instance, a general approach involves the reaction of a Grignard reagent with a deuterated source. pearson.comquora.com The Grignard reagent, an organomagnesium compound, is a potent nucleophile that can react with various electrophiles to create new carbon-carbon bonds. pearson.com

Another prominent method for forming the biphenyl backbone is the Suzuki coupling reaction. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org To synthesize a deuterated biphenyl, one of the coupling partners would be a deuterated arylboronic acid or a deuterated aryl halide. The Suzuki reaction is widely favored due to its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.net

The Ullmann reaction provides an alternative, classic method for synthesizing biphenyls by coupling two aryl halides in the presence of copper metal at elevated temperatures. byjus.comorganic-chemistry.org For isotopic labeling, one or both of the aryl halide precursors would be deuterated. While effective, this reaction often requires harsh conditions. organic-chemistry.org

The selection of precursors is dictated by the desired final structure and the specific positions to be labeled. For 2,4'-Dichlorobiphenyl-d8, this would involve precursors that allow for the regioselective introduction of chlorine atoms at the 2 and 4' positions and deuterium atoms on one of the phenyl rings.

Regioselective Synthesis and Control of Isomer Formation

Achieving the correct substitution pattern (regioselectivity) is a significant challenge in the synthesis of polychlorinated biphenyls (PCBs) and their deuterated analogs. The position of the chlorine atoms and deuterium labels must be precisely controlled to avoid the formation of unwanted isomers. researchgate.netrsc.org

In the context of Suzuki coupling, the regioselectivity is inherently controlled by the positions of the halide and the boronic acid on the respective precursor rings. wikipedia.orgresearchgate.net Similarly, the Ullmann reaction's regioselectivity is determined by the substitution pattern of the starting aryl halides. byjus.com

For complex substitution patterns, multi-step synthetic sequences are often necessary. nih.gov This may involve introducing functional groups that direct subsequent reactions to specific positions on the aromatic ring. For example, the synthesis of specific dichlorobiphenyls has been shown to be influenced by the position of the chlorine atoms, with different reactivities observed for ortho, meta, and para positions. researchgate.net Careful planning of the synthetic route, including the order of chlorination and coupling steps, is essential to produce the desired isomer, such as 2,4'-Dichlorobiphenyl (B164879), and to minimize the formation of other dichlorobiphenyl isomers.

Chromatographic and Spectroscopic Elucidation of this compound Purity

Following synthesis, a rigorous purification and characterization process is necessary to ensure the high purity and correct isotopic labeling of this compound. This typically involves a combination of high-resolution chromatographic and spectroscopic techniques.

High-Resolution Chromatographic Techniques for Compound Isolation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for the separation and purification of PCB congeners. researchgate.netuiowa.edu These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For complex mixtures resulting from synthesis, preparative-scale chromatography can be used to isolate the desired compound.

The choice of chromatographic conditions, such as the column type, mobile phase composition (for HPLC), and temperature program (for GC), is optimized to achieve the best possible separation of the target compound from any unreacted starting materials, byproducts, and isomeric impurities. The purity of the isolated this compound is then assessed by re-analyzing the collected fraction using analytical-scale chromatography.

Mass Spectrometric Confirmation of Deuterium Labeling and Purity

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and isotopic composition of a compound. spectroscopyonline.com When coupled with gas chromatography (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation. researchgate.netrsc.org

For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. The presence and abundance of deuterium can be confirmed by the mass shift compared to the non-deuterated analog. spectroscopyonline.com High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition. Isotope dilution mass spectrometry (IDMS) is a quantitative technique that utilizes isotopically labeled standards, such as ¹³C-labeled PCBs, to accurately determine the concentration of the analyte. isotope.comacs.org

The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the positions of the chlorine atoms.

Nuclear Magnetic Resonance Spectroscopy for Structural and Isotopic Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. carlroth.comcarlroth.com While ¹H NMR is used to analyze the hydrogen atoms in a molecule, ²H NMR (deuterium NMR) can be used to directly observe the deuterium atoms. wikipedia.org

A ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment. wikipedia.org Conversely, the ¹H NMR spectrum would show the absence of signals in the regions where deuterium has been incorporated.

¹³C NMR spectroscopy can also be employed to probe the carbon skeleton of the molecule. The coupling patterns between carbon and deuterium atoms can provide further confirmation of the location of the isotopic labels. The combination of these NMR techniques provides a comprehensive assessment of the structural and isotopic integrity of the synthesized this compound.

Interactive Data Table: Analytical Techniques for this compound Characterization

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Retention time, separation of isomers and impurities. |

| Gas Chromatography (GC) | Separation and Purity Assessment | Retention time, high-resolution separation of congeners. |

| Mass Spectrometry (MS) | Molecular Weight and Isotopic Composition Confirmation | Molecular ion peak, mass shift due to deuterium, fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and Isotopic Integrity Assessment | Chemical shifts of deuterium and carbon, confirmation of deuterium incorporation sites. |

Advanced Analytical Applications of 2,4 Dichlorobiphenyl D8 in Environmental and Biological Systems

Quantitative Analysis Utilizing Stable Isotope Dilution Principles

Stable isotope dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. nih.govnih.gov 2,4'-Dichlorobiphenyl-d8, with its eight deuterium (B1214612) atoms, is an ideal internal standard for the analysis of native PCBs. myadlm.org

Application as an Internal Standard in Complex Matrices

The primary role of this compound is as an internal standard in the analysis of PCB congeners in a variety of complex matrices, including water, soil, sediment, biosolids, and biological tissues. nih.govisotope.comchrom-china.com When analyzing for multiple PCB congeners, a suite of isotopically labeled standards, often including carbon-13 (¹³C) labeled PCBs, is typically employed to cover the different chlorination levels. thermofisher.com This ensures that each native analyte is quantified against a structurally similar, isotopically labeled counterpart, which is essential for achieving the highest quality data. thermofisher.com

The use of an internal standard like this compound is a cornerstone of robust analytical methods, such as the U.S. Environmental Protection Agency (EPA) Method 1628, which was developed for the analysis of all 209 PCB congeners. isotope.com These methods are crucial for monitoring environmental contamination and ensuring compliance with regulatory limits. isotope.com The physicochemical properties of deuterated PCBs closely resemble their native counterparts, making them excellent surrogates to track the efficiency of sample preparation and analysis.

Correction for Matrix Effects and Analytical Variability

A significant challenge in analytical chemistry is the "matrix effect," where other components in a sample can interfere with the measurement of the target analyte, leading to either suppression or enhancement of the analytical signal. myadlm.orgchromatographyonline.comresearchgate.net This can result in inaccurate quantification. myadlm.org By adding this compound to the sample at the beginning of the analytical process, any losses or signal alterations experienced by the native PCBs during extraction, cleanup, and instrumental analysis are mirrored by the internal standard. thermofisher.comreddit.com

Since the native analyte and the deuterated internal standard behave almost identically throughout the entire procedure, the ratio of their signals remains constant, even if absolute recoveries vary. lcms.cz This allows for precise correction of analytical variability and matrix-induced errors, leading to more accurate and reliable results. nih.govchromatographyonline.com This is particularly important in complex biological matrices like blood, milk, and egg yolk, where the presence of lipids and other compounds can significantly impact the analysis. thermofisher.com

High-Throughput and High-Sensitivity Spectrometric Approaches

The combination of this compound with advanced spectrometric techniques provides the sensitivity and selectivity required for detecting trace levels of PCBs in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Congener Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and quantification of individual PCB congeners. isotope.comchrom-china.comthermofisher.com In this method, the sample extract is injected into a gas chromatograph, where the different PCB congeners are separated based on their boiling points and interaction with the chromatographic column. eag.com The separated congeners then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. eag.com

The use of this compound as an internal standard in GC-MS analysis allows for precise quantification. nist.govlgcstandards.com By monitoring specific ions for both the native PCB congeners and the deuterated internal standard, a calibration curve can be constructed to determine the concentration of the target analytes. chrom-china.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by selecting a specific precursor ion and then fragmenting it to produce characteristic product ions, significantly reducing background interference. eag.comspkx.net.cnresearchgate.net

| Analytical Method | Internal Standard | Matrix | Key Findings |

| GC-MS/MS | ¹³C-labeled PCBs | Food and Biological Samples | High reliability in detecting labeled internal standards in complex matrices like blood, milk, and egg yolk. thermofisher.com |

| GC-MS/MS | Isotope Dilution | Milk | Correlation coefficients for calibration standards were above 0.9999 for all dioxin-like PCBs. chrom-china.com |

| GC-MS/MS | Stable Isotope Dilution | Pork | Internal standard recoveries for PCDD/Fs and DL-PCBs were between 62.2% and 122.4%. spkx.net.cn |

Emerging Mass Spectrometry Platforms (e.g., GC-Quadrupole Time-of-Flight MS)

Newer mass spectrometry platforms, such as gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS), offer even greater capabilities for both targeted and non-targeted analysis. chromatographyonline.com GC-QTOF-MS provides high-resolution, accurate mass data, which allows for the confident identification of a wide range of environmental contaminants, including those not specifically targeted in the analysis. chromatographyonline.comgcms.cz The use of internal standards like this compound in conjunction with GC-QTOF-MS ensures accurate quantification while simultaneously enabling the screening for unknown or emerging pollutants. chromatographyonline.com This technology is particularly valuable for comprehensive environmental monitoring and exposomics studies. gcms.cz

Isotope Ratio Mass Spectrometry (IRMS) for Carbon and Deuterium Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. thermofisher.comresearchgate.netrsc.org When coupled with a gas chromatograph (GC-IRMS), it can determine the isotopic composition of individual compounds in a mixture. researchgate.net While typically used for determining natural isotopic variations to understand the origin and fate of compounds, GC-IRMS can also be used to analyze for the presence and abundance of deuterated standards like this compound. nih.gov This can be useful for verifying the correct addition of the internal standard and for specialized research applications that investigate the fate of deuterated compounds in environmental or biological systems. researchgate.netnih.gov

Chromatographic Separation Techniques

This compound serves as a crucial internal standard in various chromatographic methods due to its chemical similarity to the native analyte and its distinct mass, which allows for clear differentiation in mass spectrometry-based detection. Its primary utility is found in techniques designed for the analysis of halogenated organic compounds.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, ELCD)

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds like polychlorinated biphenyls (PCBs). The use of selective detectors enhances the sensitivity and specificity for target analytes such as this compound.

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, particularly those containing halogens. measurlabs.comscioninstruments.com It operates using a radioactive Nickel-63 source that emits beta particles, creating a steady electrical current in the detector cell. scioninstruments.com When an electronegative analyte like a chlorinated biphenyl (B1667301) passes through, it captures some of these electrons, causing a measurable drop in the current. measurlabs.comscioninstruments.com This response is proportional to the concentration of the analyte. The high selectivity of the ECD makes it ideal for trace analysis of compounds like PCBs in complex environmental samples. measurlabs.comresearchgate.net However, the detector's response can be influenced by the isomeric structure of the compound, meaning different PCB congeners may produce different response factors. core.ac.uk

Electrolytic Conductivity Detector (ELCD): The ELCD offers high specificity for halogenated compounds and is often used as an alternative or confirmatory detector to the ECD. core.ac.ukdavidsonanalytical.co.uk The detector functions by catalytically reducing the analyte in a high-temperature reactor, which converts halogenated compounds into a hydrohalogen acid (e.g., HCl). core.ac.ukxylem.com This acid then dissolves in a solvent (like n-propanol), increasing the solution's conductivity. xylem.comepa.gov The change in conductivity is measured and is directly proportional to the amount of halogen in the analyte. xylem.com A key advantage of the ELCD over the ECD is its greater specificity, which reduces interferences from non-halogenated co-extracts and can simplify sample cleanup procedures. core.ac.uk Unlike the ECD, the ELCD's response is primarily dependent on the number of halogen atoms rather than the specific isomeric structure, simplifying quantification for different levels of chlorination. core.ac.uk

The deuterated nature of this compound makes it an excellent internal standard for these GC techniques, especially when coupled with a mass spectrometer, as it co-elutes with the native compound but is easily distinguished by its higher mass.

Liquid Chromatography (LC) Applications

While GC is more common for PCB analysis, liquid chromatography, particularly high-performance liquid chromatography (HPLC), also has applications. Reverse-phase (RP) HPLC methods have been developed for the separation of dichlorobiphenyl isomers. sielc.com For instance, a method for 4,4'-Dichlorobiphenyl uses a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com Such methods are scalable and can be adapted for preparative separation or pharmacokinetic studies. sielc.com

For a compound like this compound, the most powerful application of LC is when it is coupled with mass spectrometry (LC-MS). The use of stable isotope-labeled compounds, such as this deuterated biphenyl, is fundamental to quantitative analysis using LC-MS, where they serve as ideal internal standards to correct for matrix effects and variations in instrument response. medchemexpress.commedchemexpress.com

Method Development and Validation in Analytical Chemistry

The reliability and accuracy of any analytical method are paramount. This compound plays a significant role in the development, validation, and quality control of methods aimed at detecting its non-labeled counterpart and other related PCBs.

Utilization of Certified Reference Materials and Analytical Standards

Certified Reference Materials (CRMs) and analytical standards are foundational to ensuring the accuracy and traceability of chemical measurements. 2,4'-Dichlorobiphenyl (B164879), in both its native and deuterated forms, is available as a CRM or analytical standard from various suppliers. accustandard.comaccustandard.comchemservice.com

These standards are used to:

Calibrate analytical instruments to ensure accurate quantification.

Fortify blank samples to determine method recovery and efficiency.

Serve as internal standards in isotope dilution methods to improve precision and accuracy.

This compound is particularly valuable as an internal standard because it behaves almost identically to the target analyte during extraction, cleanup, and chromatographic analysis, but its different mass allows for separate detection by a mass spectrometer. medchemexpress.commedchemexpress.com These standards are typically provided in a neat (pure) format or dissolved in a high-purity solvent like isooctane (B107328) at a certified concentration. accustandard.comaccustandard.com

| Product Description | Supplier | Matrix/Format | Concentration | CAS Number |

|---|---|---|---|---|

| 2,4′-Dichlorobiphenyl BCR® Certified Reference Material | Sigma-Aldrich | Neat | Not Applicable | 34883-43-7 |

| 2,4'-Dichlorobiphenyl Certified Reference Material | AccuStandard | 100 µg/mL in Isooctane | 100 µg/mL | 34883-43-7 |

| 2,4'-Dichlorobiphenyl Certified Reference Material | AccuStandard | 35 µg/mL in Isooctane | 35 µg/mL | 34883-43-7 |

| 2,4′-Dichlorobiphenyl-d8 | MedChemExpress | Solid | Not Applicable | 1219795-19-3 |

Interlaboratory Calibration and Performance Assessment

To ensure that analytical results from different laboratories are comparable and reliable, interlaboratory comparison (ILC) studies or proficiency tests are conducted. iaea.org These studies are designed to monitor and demonstrate the analytical capabilities of participating labs. iaea.org

In this context, a central organizing body distributes a uniform test material, such as a sediment or water sample spiked with known concentrations of pollutants, to multiple laboratories. Standard Reference Materials (SRMs), like SRM 1649a which contains naturally present PCB congeners, are used to evaluate and validate the analytical methods employed by these labs. nist.gov

While a specific ILC for this compound is not detailed in the search results, the principle relies heavily on the availability of high-purity CRMs. Laboratories participating in such assessments would use analytical standards of this compound to calibrate their instruments and as internal standards for the precise quantification of the native compound in the test samples. The use of a common, well-characterized standard like this compound is essential for harmonizing results across different labs and providing objective evidence of performance for accreditation purposes. iaea.org

Environmental Transformation and Mechanistic Degradation of Dichlorobiphenyls

Biotransformation Pathways of Dichlorobiphenyl Congeners

The ability of microorganisms to degrade polychlorinated biphenyls (PCBs) is a key factor in their natural attenuation. The extent and rate of this biodegradation are highly dependent on the degree and pattern of chlorine substitution on the biphenyl (B1667301) rings. nih.gov

The microbial metabolism of dichlorobiphenyls proceeds through distinct pathways depending on the presence or absence of oxygen. researchgate.net

Aerobic Degradation : In aerobic environments, bacteria primarily from genera such as Pseudomonas, Rhodococcus, Burkholderia, Comamonas, and Alcaligenes are known to degrade less-chlorinated PCBs. nih.govnih.govscielo.org.ar The primary mechanism is an oxidative pathway involving a series of enzymatic reactions. researchgate.net This process typically starts with the oxidation of the biphenyl structure by a dioxygenase enzyme, attacking an unchlorinated or lesser-chlorinated ring. unilag.edu.ng For instance, a consortium of Pseudomonas sp. GSa and GSb was shown to assimilate 2,4'-dichlorobiphenyl (B164879), degrading 90% of the initial amount and proceeding via a meta-cleavage pathway. nih.gov Similarly, other bacterial strains have demonstrated the ability to use dichlorobiphenyls like 2,2'-, 2,4'-, and 2,3-dichlorobiphenyl (B103536) as their sole source of carbon and energy. unilag.edu.ng The degradation often results in the formation of chlorobenzoic acids. researchgate.net

Anaerobic Degradation : Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the biphenyl rings, which is particularly effective for highly chlorinated congeners. researchgate.net The resulting less-chlorinated congeners are then more susceptible to aerobic degradation. nih.govresearchgate.net While highly chlorinated biphenyls are the preferred substrates, anaerobic bacteria can also dechlorinate lower-chlorinated congeners. scielo.org.ar Reductive dechlorination most commonly occurs at the meta and para positions of the biphenyl rings. scielo.org.ar

The biodegradation of PCBs is orchestrated by a specific set of enzymes encoded by what are commonly known as bph genes. nih.gov

Key Enzymes : The aerobic degradation pathway involves a series of enzymes collectively known as the biphenyl upper pathway. nih.gov The initial and rate-limiting step is catalyzed by biphenyl dioxygenase (BphA) , a multi-component enzyme that introduces two hydroxyl groups to the aromatic ring. nih.govwalshmedicalmedia.com This is followed by the action of dihydrodiol dehydrogenase (BphB) , which forms a dihydroxy-biphenyl compound. walshmedicalmedia.com The subsequent ring cleavage is performed by 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) , a crucial enzyme that opens the aromatic ring. walshmedicalmedia.comresearchgate.net Finally, a hydrolase (BphD) cleaves the resulting molecule into a chlorobenzoic acid and a pentanoic acid derivative. nih.govwalshmedicalmedia.com Other enzymes like peroxidase and dehydrogenase, sometimes secreted by plant roots, can also contribute to PCB degradation in soil. mdpi.com

Genetic Determinants : The bph genes responsible for PCB degradation are often organized in operons and located on mobile genetic elements such as plasmids and transposons. frontiersin.orgnih.gov This facilitates their transfer between different bacterial species, allowing for the adaptation of microbial communities to PCB contamination. frontiersin.orgnih.gov For example, Rhodococcus sp. RHA1 possesses large linear plasmids that carry the bph genes. frontiersin.org The expression of these degradation genes is typically controlled by regulatory proteins that are activated by the presence of biphenyl or its degradation intermediates. nih.gov

Table 1: Key Enzymes in Aerobic PCB Degradation

| Enzyme | Gene | Function |

|---|---|---|

| Biphenyl Dioxygenase | bphA | Catalyzes the initial dihydroxylation of the biphenyl ring. nih.govwalshmedicalmedia.com |

| Dihydrodiol Dehydrogenase | bphB | Converts the dihydrodiol intermediate to a dihydroxy-biphenyl. walshmedicalmedia.com |

| 2,3-Dihydroxybiphenyl Dioxygenase | bphC | Performs the meta-cleavage of the aromatic ring. walshmedicalmedia.comresearchgate.net |

| HOPDA Hydrolase | bphD | Cleaves the ring-opened product into chlorobenzoate and a pentadienoic acid derivative. nih.govwalshmedicalmedia.com |

The transformation of dichlorobiphenyls results in a variety of intermediate and end-product metabolites.

Primary Metabolites : The most common products of aerobic PCB degradation are chlorobenzoic acids (CBAs). oup.com For example, the degradation of 2,4'-dichlorobiphenyl by Enterobacter sp. SA-2 and Pseudomonas sp. SA-6 resulted in the stoichiometric production of 4-chlorobenzoate, indicating an attack on the ortho-chlorinated ring. unilag.edu.ng In some cases, further degradation of the resulting CBA can occur. unilag.edu.ngresearchgate.net

Hydroxylated and Other Intermediates : During the degradation process, hydroxylated PCBs (OH-PCBs) are formed as intermediates. nih.govmdpi.com For instance, the metabolism of 3,3'-dichlorobiphenyl (B134845) in rat liver models showed the formation of 3,3'-dichlorobiphenyl-4-ol. acs.org Other identified intermediates include catechols, which are dihydroxylated biphenyls. nih.gov A consortium of Pseudomonas species degrading 2,4'-dichlorobiphenyl produced catechol as a key intermediate. nih.gov In fungal degradation, metabolites such as 4-chlorobenzoic acid and 4-chlorobenzyl alcohol have been identified from the transformation of 4,4'-dichlorobiphenyl. usda.gov

The efficiency of dichlorobiphenyl biodegradation is significantly affected by various environmental factors.

Temperature and pH : Microbial activity is generally optimal within a specific range of temperature and pH. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by an Achromobacter sp. strain was optimal at 30°C and a pH of 8.0. researchgate.net

Nutrient and Substrate Availability : The presence of additional carbon sources can enhance the degradation of PCBs. The degradation ability of several bacterial strains was enhanced by the addition of glucose as a co-metabolite. researchgate.net The concentration of the PCB congener itself also plays a role; for instance, the biodegradation half-life of 2,3-dichlorobiphenyl in aerobic soil conditions was estimated to be between 210 and 330 days.

Redox Conditions : The presence or absence of oxygen is a primary determinant of the degradation pathway, with aerobic and anaerobic mechanisms targeting different types of congeners. researchgate.net A sequential anaerobic-aerobic treatment can be effective, where anaerobic dechlorination of highly chlorinated PCBs is followed by aerobic degradation of the resulting less-chlorinated congeners. researchgate.net

Identification and Profiling of Degradation Metabolites

Abiotic Degradation Processes Affecting Dichlorobiphenyl Stability

Besides biological transformation, dichlorobiphenyls can also be degraded by non-biological processes in the environment, primarily through photochemical reactions.

Photolysis, or degradation by light, is a significant abiotic pathway for the breakdown of PCBs in aquatic and atmospheric environments.

Mechanisms : PCBs can undergo direct photolysis when they absorb ultraviolet (UV) light, leading to the cleavage of carbon-chlorine bonds. carnegiescience.edu This process of reductive dechlorination results in the stepwise removal of chlorine atoms. carnegiescience.edu Studies have shown that the photodechlorination of dichlorobiphenyls can occur in their excited singlet state. The degradation can also be enhanced by the presence of photosensitizers or reactive oxygen species like hydroxyl radicals (•OH). researchgate.net For example, the photodegradation of decachlorobiphenyl (B1669993) on silica (B1680970) particle surfaces was found to be mediated by hydroxyl radicals. researchgate.net

Products and Enhancement : In non-polar solvents, photolysis primarily leads to less chlorinated biphenyls. carnegiescience.edu In polar solvents like water or alcohols, oxygen-containing products such as hydroxylated PCBs can also be formed. nih.govcarnegiescience.edu The presence of substances like nitrate (B79036) or iron salts can induce and accelerate the photochemical transformation of dichlorobenzenes, leading to hydroxylated products. cdnsciencepub.com

Isotopic Tracer Studies and Mechanistic Elucidation of Environmental and Metabolic Fates

Tracing Environmental Transport and Distribution of Dichlorobiphenyls

Isotopic tracers are fundamental in tracking the movement of water and solutes through hydrological systems and monitoring environmental pollution. numberanalytics.com The deuterium-labeled 2,4'-Dichlorobiphenyl-d8 is employed in such tracer studies to understand the transport and distribution of lower-chlorinated polychlorinated biphenyls (PCBs) in the environment. The physicochemical properties of individual PCB congeners, such as water solubility and vapor pressure, vary significantly and dictate their environmental behavior.

By introducing a known quantity of this compound into an environmental system, such as a soil column or a microcosm simulating a lake or river, researchers can trace its movement across different compartments. This technique helps in quantifying key transport processes:

Volatilization: The rate at which the compound moves from water or soil into the atmosphere. who.int

Adsorption: The process of binding to soil and sediment particles, which is influenced by the organic carbon content of the matrix. who.int

Leaching: The movement of the compound through the soil profile into groundwater. tpsgc-pwgsc.gc.ca

In practice, deuterated standards are often used as surrogates during the chemical analysis of environmental samples to correct for losses during extraction and cleanup. mit.edu However, their application in deliberate tracer studies provides direct insight into the transport dynamics under specific environmental conditions. For example, a study involving a model of dichlorobiphenyl transport utilized a "D8 constant," likely referring to a deuterated standard, to anchor the model's predictions of distribution and fate. mit.edu These studies are crucial for developing accurate environmental fate models that predict the long-term behavior and potential for long-range transport of PCB congeners.

Investigation of Biotransformation Kinetics and Pathways in Non-Human Organisms

Understanding how organisms absorb, metabolize, and excrete PCBs is critical for assessing bioaccumulation and toxicity. Isotopic tracers like this compound are vital for these investigations, allowing for the unambiguous identification of metabolic products. kkwagh.edu.inbiorxiv.org

A key study, while using a radioisotope ([3H]-2,4'-dichlorobiphenyl) rather than a stable isotope, provides a clear example of how tracers are used to investigate the fate of this specific congener in a non-human organism. Research in an ovine (sheep) model demonstrated that 2,4'-dichlorobiphenyl (B164879) was rapidly absorbed from the gastrointestinal tract directly into the blood plasma. nih.gov This finding was notable because it contrasted with the typical behavior of more highly chlorinated PCBs, which are generally absorbed into the lymphatic system with lipids. nih.gov The study showed that the compound was transported and excreted in a manner more typical of a water-soluble substance. nih.gov

The investigation further revealed the formation of metabolites over time. nih.gov Analysis using High-Performance Liquid Chromatography (HPLC) showed that while the parent compound was initially unbound in the plasma, metabolic products began to appear that circulated with plasma fractions in the molecular size range of albumin. nih.gov This indicates that biotransformation results in more polar derivatives that can bind to transport proteins.

| Observation | Finding | Significance |

|---|---|---|

| Absorption Pathway | Rapid uptake directly into blood plasma, bypassing thoracic duct lymph. | Atypical for PCBs; suggests absorption with water-soluble compounds. |

| Plasma Transport (In Vivo) | [3H]-DCB-derived label associated with low molecular weight components; not with lipid fractions. | Contrasts with higher-chlorinated PCBs that are transported with lipids. |

| Plasma Binding (In Vitro) | HPLC analysis showed DCB eluting as an unbound product. | Confirms low affinity for plasma lipid binding. |

| Metabolism | Formation of biotransformed products that circulated with plasma fractions near the size of albumin. | Indicates metabolism to more polar forms capable of protein binding. |

| Excretion | [3H]-DCB-derived label in urine showed an HPLC elution profile similar to that of low molecular weight plasma components. | Consistent with the excretion of a water-soluble compound. |

Studies on other lower-chlorinated PCBs in rats have identified complex metabolic pathways involving oxidation by cytochrome P450 enzymes to form hydroxylated metabolites (OH-PCBs). biorxiv.org These can be further conjugated to form sulfates or glucuronides, or undergo further oxidation to di- and tri-hydroxylated forms, increasing their water solubility and facilitating excretion. biorxiv.org The use of this compound allows researchers to precisely track these transformations and quantify the kinetics of each step.

Advanced Mechanistic Studies on Congener-Specific Environmental Behavior

The term "PCBs" refers to 209 different congeners, each with a unique structure and environmental profile. epa.gov The number and position of chlorine atoms on the biphenyl (B1667301) rings determine the molecule's properties and, consequently, its environmental fate. For instance, more highly chlorinated congeners tend to adsorb more strongly to sediment and are less volatile. who.int Isotopic tracers such as this compound are instrumental in conducting advanced mechanistic studies to parse these congener-specific differences.

By spiking environmental matrices (e.g., sediment, water) with this compound alongside other native or spiked PCB congeners, scientists can directly compare their behavior under identical, controlled conditions. This approach allows for the precise measurement of differences in:

Degradation Rates: Comparing the disappearance rate of the d8-labeled congener to other congeners reveals differences in susceptibility to microbial degradation or chemical transformation.

Partitioning Coefficients: The relative distribution of different congeners between water, sediment, and air (log Kow, Koc) can be accurately determined.

Bioavailability: Passive sampling devices, often used in conjunction with isotopic standards, can measure the freely dissolved concentration of different congeners, which is a key indicator of their potential to be taken up by organisms. mit.edu

These comparative studies are essential for understanding why the congener profile found in environmental samples often differs significantly from the original commercial PCB mixtures (e.g., Aroclors) that were released. epa.gov Such mechanistic insights are critical for building more accurate risk assessment models that account for the specific congeners present at a contaminated site, rather than treating PCBs as a single entity. epa.gov

Q & A

Q. What are the validated methods for synthesizing and characterizing 2,4'-Dichlorobiphenyl-d8?

- Synthesis : The compound is synthesized via deuteration of the non-deuterated parent compound using catalytic exchange or halogen-metal exchange reactions. Isotopic purity (≥98 atom% D) is critical and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Characterization : Techniques include gas chromatography-mass spectrometry (GC-MS) for structural confirmation and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to assess isotopic enrichment. Purity is validated using flame ionization detection (GC-FID) .

Q. Which analytical techniques are recommended for quantifying this compound in environmental matrices?

- Primary Methods : Isotope dilution mass spectrometry (IDMS) is preferred for accuracy, leveraging the deuterated analog as an internal standard to correct for matrix effects and instrument variability .

- Supplementary Techniques : Solid-phase extraction (SPE) coupled with GC-MS/MS enhances sensitivity in trace-level detection (e.g., in PCB-contaminated samples) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Storage : Store in amber vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and isotopic exchange. Solutions in isooctane or acetone are stable for ≤6 months .

- Safety : Use fume hoods and PPE (gloves, lab coats) due to hazards (H303/H313/H333 codes). Waste must be segregated and disposed via certified hazardous waste programs .

Advanced Research Questions

Q. How does this compound enhance precision in environmental PCB congener analysis?

- Role : As a stable isotope-labeled internal standard, it compensates for analyte loss during extraction and ionization inefficiencies in MS. This is critical for quantifying low-abundance PCB congeners in complex matrices like soil or biological tissues .

- Case Study : In sediment analysis, co-eluting congeners (e.g., PCB-8 vs. PCB-15) are resolved using retention time locking (RTL) GC-MS, with deuterated analogs improving quantification limits by 20–30% .

Q. What isotopic effects arise when using this compound in degradation studies?

- Kinetic Isotope Effects (KIEs) : Deuteration alters reaction rates (e.g., hydroxyl radical attacks in advanced oxidation processes). Computational studies (e.g., DFT at M06-2X/6-311++G(d,p) level) predict 5–10% slower degradation compared to non-deuterated analogs .

- Validation : Compare experimental half-lives (e.g., via LC-HRMS) in UV/H2O2 systems to confirm computational models .

Q. How can contradictory data on this compound’s environmental persistence be resolved?

- Variables to Assess :

- Case Example : Discrepancies in half-life (e.g., 30 vs. 60 days) may stem from microbial activity differences; use stable isotope probing (SIP) to track biodegradation pathways .

Q. What mechanistic insights can be gained using this compound in reaction pathway studies?

- Applications :

Q. What regulatory considerations apply to international collaborations involving this compound?

- Compliance : Under Japan’s "Chemical Substances Control Law," users must submit confirmation documents for "Type I Monitoring Chemical Substances" prior to procurement .

- Global Standards : Align with OECD guidelines for chemical safety testing (e.g., OECD 117 for partition coefficients) and the Stockholm Convention for PCB-related research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.